molecular formula C11H11ClN4O B1476224 1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one CAS No. 2098065-60-0

1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B1476224
CAS No.: 2098065-60-0
M. Wt: 250.68 g/mol
InChI Key: KAZQMCHLUZSDAH-UHFFFAOYSA-N
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Description

1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H11ClN4O and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activities

    • 1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one and its derivatives are synthesized for various pharmacological applications. For instance, studies have shown that compounds similar to this chemical structure have been prepared and evaluated for their antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Furthermore, these compounds are synthesized and characterized for their potential antimicrobial activities, often focusing on the synthesis of azetidin-2-one based derivatives (Shah et al., 2014).
  • Heme Oxygenase Inhibition

    • The compound and its derivatives have been studied for their potential in inhibiting heme oxygenases (HO-1 and HO-2), enzymes involved in the catabolism of heme. This inhibition suggests potential therapeutic applications, particularly because certain derivatives have shown very potent inhibition toward both isozymes and exhibit a modest selectivity index in favor of one of the isozymes (Roman et al., 2010).
  • Anti-Inflammatory and Analgesic Properties

    • Some derivatives of this compound have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies provide valuable insights into the therapeutic potential of these compounds, comparing their efficacy to standard drugs like indomethacin (Sharma et al., 2013).
  • Enzyme Catalysis and Click Chemistry

    • The compound's derivatives are used in enzymatic synthesis and click chemistry to produce optically pure compounds with potential biological activity. This indicates its relevance in the synthesis of beta-adrenergic receptor blocker analogues and reflects the versatility of its chemical structure in medicinal chemistry (Ankati et al., 2008).
  • Magnetic Properties in Material Science

    • Some studies focus on the magnetic properties of azetidin-2-one derivatives, particularly in forming chain compounds that exhibit antiferromagnetic interactions. These findings are significant for material sciences and the development of new magnetic materials (Song et al., 2014).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-10-4-2-1-3-8(10)5-11(17)16-6-9(7-16)14-15-13/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZQMCHLUZSDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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